molecular formula C21H17Cl2NO3 B11584154 N-(3,5-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

N-(3,5-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

Cat. No.: B11584154
M. Wt: 402.3 g/mol
InChI Key: KUYYOVMLSAJDDY-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a carboxamide group and an indene moiety, making it structurally unique and interesting for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the furan derivative with an amine under suitable conditions.

    Attachment of the Indene Moiety: This can be done through etherification reactions, where the indene derivative is reacted with the furan compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a diketone structure that can undergo similar reactions.

Uniqueness

N-(3,5-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide is unique due to its combination of a furan ring, carboxamide group, and indene moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17Cl2NO3

Molecular Weight

402.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C21H17Cl2NO3/c22-15-9-16(23)11-17(10-15)24-21(25)20-7-6-19(27-20)12-26-18-5-4-13-2-1-3-14(13)8-18/h4-11H,1-3,12H2,(H,24,25)

InChI Key

KUYYOVMLSAJDDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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